molecular formula C13H29O5PSi B14420923 CID 78067609

CID 78067609

Katalognummer: B14420923
Molekulargewicht: 324.42 g/mol
InChI-Schlüssel: KSSMLKKYPSHAON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78067609 is a chemical compound with unique properties and applications in various scientific fields

Vorbereitungsmethoden

The preparation of CID 78067609 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, laboratory synthesis typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reaction conditions, including temperature, pressure, and solvents, are optimized to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Analyse Chemischer Reaktionen

CID 78067609 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

CID 78067609 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is utilized in industrial processes, including the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of CID 78067609 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Eigenschaften

Molekularformel

C13H29O5PSi

Molekulargewicht

324.42 g/mol

InChI

InChI=1S/C13H29O5PSi/c1-7-15-13(16-8-2)20-10-9-19(14,17-11(3)4)18-12(5)6/h11-13H,7-10H2,1-6H3

InChI-Schlüssel

KSSMLKKYPSHAON-UHFFFAOYSA-N

Kanonische SMILES

CCOC(OCC)[Si]CCP(=O)(OC(C)C)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.